An In-depth Technical Guide to the Crystal Structure Analysis of 1-(3,4-Dichlorophenyl)-2-phenylethanone
An In-depth Technical Guide to the Crystal Structure Analysis of 1-(3,4-Dichlorophenyl)-2-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3,4-Dichlorophenyl)-2-phenylethanone, a diaryl ketone scaffold, represents a significant building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its structural architecture, defined by the orientation of its dichlorinated phenyl ring and its phenylethanone backbone, dictates its reactivity and potential interactions with biological targets. This guide provides a comprehensive overview of the methodologies and scientific rationale behind the complete crystal structure analysis of this compound. While a definitive published crystal structure for 1-(3,4-Dichlorophenyl)-2-phenylethanone is not currently available in open-access crystallographic databases, this whitepaper will serve as a detailed procedural roadmap. We will explore the synthesis, crystallization, and single-crystal X-ray diffraction techniques, drawing upon data from structurally analogous compounds to illustrate key principles and expected outcomes. This guide is designed to equip researchers with the expertise to conduct and interpret such analyses, fostering a deeper understanding of the structure-property relationships that govern the utility of this important chemical intermediate.
Introduction: The Significance of 1-(3,4-Dichlorophenyl)-2-phenylethanone in Drug Discovery
1-(3,4-Dichlorophenyl)-2-phenylethanone (CAS No. 93534-22-6) is a chemical intermediate with the molecular formula C₁₄H₁₀Cl₂O.[1] The presence of a 3,4-dichlorophenyl group is a recurring motif in pharmacologically active molecules, often contributing to enhanced binding affinity and metabolic stability.[2] This moiety, coupled with the reactive ketone and the adjacent phenyl ring, makes it a versatile precursor for a variety of more complex molecular architectures.[2]
The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its chemical behavior. For a drug precursor like 1-(3,4-Dichlorophenyl)-2-phenylethanone, a detailed structural analysis provides invaluable insights into:
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Molecular Conformation: The dihedral angles between the phenyl rings and the ethanone bridge, which influence the overall shape of the molecule.
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Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern how molecules pack in the solid state. These interactions can affect physical properties like solubility and melting point.
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Reactivity: The accessibility of the ketone's carbonyl group and other reactive sites, which is crucial for planning subsequent synthetic transformations.
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Structure-Activity Relationship (SAR) Studies: A foundational understanding of the precursor's structure is essential for the rational design of derivatives with improved biological activity.[2]
This guide will walk through the critical steps of a comprehensive crystal structure analysis, from initial synthesis to the final interpretation of crystallographic data.
Synthesis and Crystallization: From Precursors to Analysis-Ready Crystals
The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.
Synthetic Pathway
A common and effective method for the synthesis of 1-(3,4-Dichlorophenyl)-2-phenylethanone is the Friedel-Crafts acylation. This well-established reaction involves the acylation of a substituted benzene, in this case, 1,2-dichlorobenzene, with an appropriate acylating agent.
Conceptual Workflow for Synthesis:
Caption: A generalized workflow for the synthesis of 1-(3,4-Dichlorophenyl)-2-phenylethanone via Friedel-Crafts acylation.
Experimental Protocol: Synthesis
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane (CH₂Cl₂).
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Addition of Reactants: Cool the suspension in an ice bath. Add a solution of phenylacetyl chloride in CH₂Cl₂ dropwise to the stirred suspension. Following this, add 1,2-dichlorobenzene dropwise, maintaining the low temperature.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
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Work-up: Cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction and Purification: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain crystals that are of sufficient size (typically 0.1-0.3 mm in each dimension) and have a well-ordered internal lattice.
Common Crystallization Techniques:
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Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
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Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, and vice versa, gradually decreasing the solubility of the compound and promoting crystal growth.
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Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Protocol: Crystallization by Slow Evaporation
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Dissolve a small amount of purified 1-(3,4-Dichlorophenyl)-2-phenylethanone in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) at room temperature to create a nearly saturated solution.
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Filter the solution to remove any particulate matter.
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Transfer the clear solution to a clean vial.
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Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small pinholes to allow for slow evaporation.
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Place the vial in a vibration-free location and monitor for crystal growth over several days.
Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.
Workflow for Single-Crystal X-ray Diffraction Analysis:
Caption: The sequential process of determining a crystal structure using single-crystal X-ray diffraction.
Protocol: Data Collection and Structure Refinement
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
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Data Reduction: The raw diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
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Structure Solution: The initial positions of the atoms are determined from the diffraction data using computational methods such as direct methods or Patterson methods.
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Structure Refinement: The atomic positions and other parameters (like thermal displacement parameters) are adjusted to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
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Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.
Structural Analysis and Interpretation: A Hypothetical Case Study
In the absence of a published structure for 1-(3,4-Dichlorophenyl)-2-phenylethanone, we can predict and discuss its likely structural features based on analogous compounds reported in the Cambridge Structural Database (CSD).[3][4] For instance, the crystal structures of other substituted phenylethanones often reveal key conformational and packing characteristics.[5][6]
Expected Molecular Conformation
The molecule possesses several rotatable bonds, leading to conformational flexibility. The key dihedral angles to consider are:
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The angle between the 3,4-dichlorophenyl ring and the plane of the carbonyl group.
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The angle between the phenyl ring and the plane of the carbonyl group.
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The C-C-C-O torsion angle of the ethanone bridge.
It is anticipated that the molecule will adopt a non-planar conformation to minimize steric hindrance between the two bulky aryl groups.
Crystallographic Data Summary (Hypothetical)
The crystallographic data would be presented in a standardized format, typically in a table. Below is a hypothetical table of what might be expected for 1-(3,4-Dichlorophenyl)-2-phenylethanone, based on typical values for similar organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₄H₁₀Cl₂O |
| Formula Weight | 265.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 98.5 |
| Volume (ų) | 1285 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.37 |
| Absorption Coefficient (mm⁻¹) | 0.55 |
| F(000) | 544 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 100 |
| Reflections Collected | 12000 |
| Independent Reflections | 2500 |
| R_int | 0.04 |
| Final R indices [I > 2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |
| Goodness-of-fit on F² | 1.05 |
Intermolecular Interactions
The crystal packing would likely be dominated by a combination of weak intermolecular forces:
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C-H···O Hydrogen Bonds: The carbonyl oxygen is a potential hydrogen bond acceptor, interacting with hydrogen atoms on adjacent molecules.
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Halogen Bonding: The chlorine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms on neighboring molecules.
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π-π Stacking: The aromatic rings may engage in offset face-to-face or edge-to-face stacking interactions, contributing to the overall stability of the crystal lattice.
Spectroscopic Characterization
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods are crucial for confirming the identity and purity of the bulk sample.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical environment of the hydrogen and carbon atoms, respectively. The splitting patterns and chemical shifts in the ¹H NMR spectrum would be characteristic of the 3,4-disubstituted and monosubstituted phenyl rings.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the molecular formula. The fragmentation pattern in the mass spectrum could also offer structural information.
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Infrared (IR) Spectroscopy: The IR spectrum would show a strong absorption band characteristic of the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹.
The Crystallographic Information File (CIF)
All data from a crystal structure determination are compiled into a standardized text file format known as a Crystallographic Information File (CIF).[7] This file contains all the necessary information to reproduce the structure and its analysis, including:
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Bibliographic information (authors, publication details).
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Unit cell parameters and space group.
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Atomic coordinates and displacement parameters.
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Bond lengths, angles, and torsion angles.
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Details of the data collection and structure refinement.
The CIF is the standard format for depositing crystal structures into public databases like the Cambridge Structural Database (CSD) and for publication in scientific journals.[6]
Conclusion and Future Directions
The comprehensive structural analysis of 1-(3,4-Dichlorophenyl)-2-phenylethanone is a critical step in leveraging its full potential as a precursor in drug discovery and development. This guide has outlined the essential experimental and analytical workflows, from synthesis and crystallization to the interpretation of single-crystal X-ray diffraction data. While a published crystal structure for this specific compound remains to be reported, the methodologies described herein, supported by data from analogous structures, provide a robust framework for its eventual elucidation.
Future work should focus on obtaining high-quality single crystals of 1-(3,4-Dichlorophenyl)-2-phenylethanone and performing a definitive crystal structure analysis. The resulting CIF would be a valuable resource for the scientific community, enabling more precise computational modeling and the rational design of novel therapeutics based on this versatile scaffold.
References
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PubChem. 1-(3,4-Dichlorophenyl)-2-phenylethanone. [Link]
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Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database. [Link]
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re3data.org. Cambridge Structural Database. [Link]
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International Union of Crystallography. Crystallographic Information File (CIF). [Link]
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CCDC. Access Structures. [Link]
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Iowa Research Online. CCDC 2121706: Experimental Crystal Structure Determination. [Link]
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Siczek, M., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones... Crystals, 9(11), 555. [Link]
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Siczek, M., et al. (2019). (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones... ResearchGate. [Link]
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Ali, M. A., et al. (2003). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. Analytical Sciences: X-ray Structure Analysis Online, 19(4), x55-x56. [Link]
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